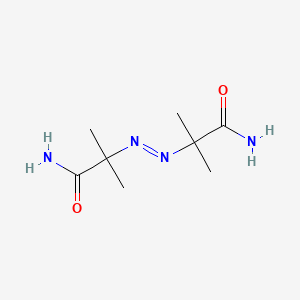
2,2'-Azobisisobutyramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Azobisisobutyramid is an organic compound known for its role as a radical initiator in various chemical reactions. It is structurally characterized by the presence of an azo group (-N=N-) flanked by two isobutyramid groups. This compound is widely used in polymer chemistry and other industrial applications due to its ability to generate free radicals upon decomposition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobisisobutyramid typically involves the reaction of acetone cyanohydrin with hydrazine hydrate in an aqueous medium. This is followed by the oxidation of the intermediate 2,2’-hydrazobis-isobutyronitrile with hydrogen peroxide in an acidic medium, often in the presence of bromine or its compounds as catalysts . The process is carried out at controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 2,2’-Azobisisobutyramid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization and filtration techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azobisisobutyramid primarily undergoes decomposition to form free radicals. These radicals can initiate various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Under certain conditions, it can be reduced to form hydrazine derivatives.
Substitution: The free radicals generated can participate in substitution reactions with other organic molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid and a catalyst like bromine.
Reduction: Hydrazine hydrate in an aqueous medium.
Substitution: Organic solvents like toluene, often at elevated temperatures.
Major Products
The major products formed from these reactions include various nitrile and hydrazine derivatives, which are useful intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobisisobutyramid has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, helping in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and as a tool to generate free radicals in biological systems.
Industry: It is used in the production of foamed plastics, adhesives, and other materials where controlled radical generation is required
Wirkmechanismus
The primary mechanism of action of 2,2’-Azobisisobutyramid involves the decomposition of the azo group to form free radicals. This decomposition is typically initiated by heat or light, leading to the formation of two 2-cyano-2-propyl radicals and nitrogen gas. These radicals can then participate in various chemical reactions, including polymerization and other radical-induced processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis(isobutyronitrile): Another commonly used radical initiator with similar applications in polymer chemistry.
Azobisisobutyronitrile: Known for its use in free-radical polymerizations and other radical-induced reactions.
Uniqueness
2,2’-Azobisisobutyramid is unique due to its specific structural features and the stability of the radicals it generates. Compared to other similar compounds, it offers better control over the radical generation process, making it highly valuable in precise chemical synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
3682-94-8 |
|---|---|
Molekularformel |
C8H16N4O2 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-[(1-amino-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O2/c1-7(2,5(9)13)11-12-8(3,4)6(10)14/h1-4H3,(H2,9,13)(H2,10,14) |
InChI-Schlüssel |
OALMZWNBNXQUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N)N=NC(C)(C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
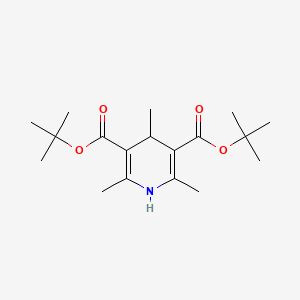
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
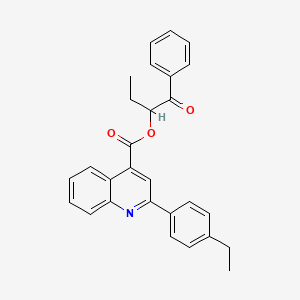
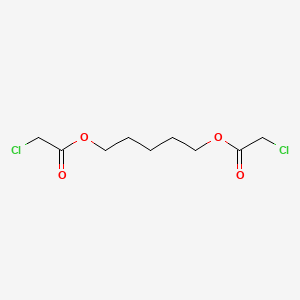
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
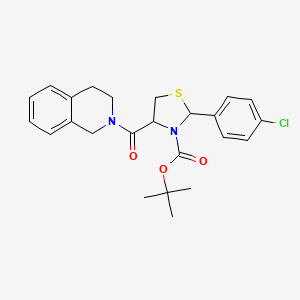
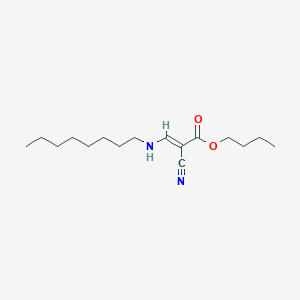
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
